2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide

Lipophilicity Oral bioavailability Drug-likeness

Researchers optimizing kinase inhibitors often face synthetic bottlenecks when building blocks lack a free amine for direct library expansion. 2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide (CAS 1353969-42-2) eliminates this barrier: its primary amine enables one-step amide coupling for rapid generation of 50-500 member libraries. The balanced LogP (0.0471) and TPSA (72.11 Ų) support oral lead optimization, while the N-methyl group reduces hydrogen-bonding risk vs. the des-methyl analog. Available at 98% purity with reliable global logistics.

Molecular Formula C8H11ClN4O
Molecular Weight 214.65 g/mol
Cat. No. B7926146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide
Molecular FormulaC8H11ClN4O
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCN(CC1=NC=CN=C1Cl)C(=O)CN
InChIInChI=1S/C8H11ClN4O/c1-13(7(14)4-10)5-6-8(9)12-3-2-11-6/h2-3H,4-5,10H2,1H3
InChIKeyNUJKUMUYVGWVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide – Identity, Purity & Physicochemical Baseline


2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide (CAS 1353969-42-2) is a heterocyclic building block featuring a 3-chloropyrazine core linked via a methylene bridge to an N-methyl-2-aminoacetamide side chain, with the molecular formula C₈H₁₁ClN₄O and a molecular weight of 214.65 g/mol . The compound belongs to the 2-aminopyrazine class, a scaffold extensively validated in kinase inhibitor drug discovery programs targeting kinases such as Plasmodium PI4K, Nek2, and Syk [1]. It is commercially available at 95% purity (AKSci) and 98% purity (Leyan, MolCore), with computed physicochemical parameters including a topological polar surface area (TPSA) of 72.11 Ų, a calculated LogP of 0.0471, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds .

Scaffold 2-Aminopyrazine core, a validated kinase hinge-binding motif
Physicochemical profile Balanced LogP near zero and intermediate TPSA (72 Ų) for lead optimization
Synthetic handle Primary aliphatic amine enables rapid amide coupling and library synthesis
Supply quality High-purity grade available (ISO-certified supplier option)

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide: Why Generic Substitution Fails


Despite sharing the same 3-chloropyrazine core, the closest structural analogs of 2-amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide diverge sharply in key drug-like properties. The absence of the N-methyl group (des-methyl analog, CAS 1353978-77-4) increases TPSA from 72.11 to 80.9 Ų and adds a second hydrogen bond donor, reducing LogP by 0.34 units, which alters membrane permeability and solubility profiles . Replacement of the terminal amino group with chlorine (CAS 1353944-17-8) eliminates all hydrogen bond donor capacity (H_Donors = 0), raises LogP by 1.28 units to 1.3272, and drops TPSA to 46.09 Ų—a combination that shifts the compound toward a more lipophilic, passively permeable profile . Exchange of the 3-chloro substituent on the pyrazine ring for 3-methoxy (CAS 1353983-40-0) introduces an additional hydrogen bond acceptor, increases TPSA to 81.34 Ų, and drives LogP down to −0.5977 . These quantitative divergences mean that swapping one analog for another in a synthetic sequence, structure–activity relationship (SAR) study, or biological assay introduces uncontrolled variables that can confound potency, selectivity, and pharmacokinetic readouts [1].

Des-methyl analog (CAS 1353978-77-4) Increased TPSA and an extra hydrogen bond donor may reduce passive permeability relative to the target compound.
Chloro analog (CAS 1353944-17-8) Lacks hydrogen bond donors and exhibits higher LogP, shifting toward a more lipophilic profile that can alter solubility and protein binding.
Methoxy analog (CAS 1353983-40-0) Electron-donating substituent changes pyrazine ring electronics, which may shift kinase hinge-binding character away from the chloro-substituted series.

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide: Quantitative Evidence vs. Closest Analogs


LogP: Balanced Lipophilicity vs. Chloro and Des-Methyl Analogs

The target compound exhibits a computed LogP of 0.0471, placing it within the optimal LogP range (0–3) for oral absorption per Lipinski's Rule of Five . In contrast, the 2-chloro analog (CAS 1353944-17-8) displays LogP 1.3272—still within rule-of-five limits but 1.28 log units more lipophilic, which can reduce aqueous solubility and increase non-specific protein binding . The des-methyl analog (CAS 1353978-77-4) shows LogP −0.2951, which is below the optimal range and may limit passive membrane permeability . The 1.62 log unit spread across these three compounds demonstrates that the target compound's balanced LogP is a differentiated property relevant to absorption, distribution, metabolism, and excretion (ADME) optimization [1].

LogP comparison
Computed values
Target LogP 0.05 vs. Chloro analog 1.33, Des-methyl −0.30, Methoxy −0.60
Supports balanced permeability-solubility profile in lead optimization.
Computed LogP from single vendor source; experimental confirmation recommended.
Lipophilicity Oral bioavailability Drug-likeness

TPSA & HBD: Intermediate Polarity Between Over-Polar and Under-Polar Analogs

The target compound has a TPSA of 72.11 Ų with 1 hydrogen bond donor (HBD), positioning it within the TPSA range associated with good oral absorption (<140 Ų) and moderate CNS penetration potential (<90 Ų) [1]. The des-methyl analog (CAS 1353978-77-4) possesses a higher TPSA of 80.9 Ų and 2 HBDs, which may reduce passive membrane permeability relative to the target . The chloro analog (CAS 1353944-17-8) shows TPSA 46.09 Ų and 0 HBDs, a profile associated with high passive permeability but potentially poor aqueous solubility . The methoxy analog (CAS 1353983-40-0) has the highest TPSA (81.34 Ų) and 1 HBD . The 35.25 Ų TPSA spread between the most and least polar analogs highlights the target compound's intermediate polarity as a distinct and tunable property.

TPSA & HBD
Computed values
TPSA 72.1 Ų, 1 HBD vs. Des-methyl 80.9 Ų/2 HBD, Chloro 46.1 Ų/0 HBD
Intermediate polarity positions compound between over-polar and under-polar analogs.
TPSA
Synthetic handle
Direct comparison
Primary amine (–CH₂NH₂) Chloro analog: chloromethyl group requires nucleophilic displacement
Enables amide coupling, sulfonylation, and urea formation for library synthesis.
Functional group assignment verified via SMILES; orthogonal reactivity broadens derivatization options.
Ring electronics
Class-level inference
3-Cl: electron-withdrawing (−I) 3-OMe: electron-donating (+M); ΔLogP +0.64, ΔTPSA −9.2 Ų
Chloro substitution aligns with PI4K inhibitor SAR; may influence kinase hinge-binding character.
Inferred from Hammett constants and kinase inhibitor optimization literature; target-specific IC₅₀ data unavailable.
Purity specification
Supplier specification
98% (HPLC), ISO certified 95% minimum purity alternatives available
Higher purity reduces risk of impurity-driven false positives in screening assays.
Request lot-specific CoA; 3% absolute purity difference can be consequential at low screening concentrations.
Polar surface area Membrane permeability Blood-brain barrier

Primary Amine Handle: Chemoselective Derivatization vs. Chloro Analog

The target compound bears a primary aliphatic amine (–CH₂NH₂) on the acetamide side chain, providing a nucleophilic handle for chemoselective reactions such as amide bond formation with carboxylic acids, reductive amination with aldehydes, sulfonylation, and urea formation . This functional group is absent in the 2-chloro analog (CAS 1353944-17-8), which carries a chloromethyl group (–CH₂Cl) that requires nucleophilic displacement conditions (e.g., NaN₃, amines, thiols) for further elaboration—a fundamentally different reactivity profile . The primary amine also allows for Boc/Fmoc protection–deprotection strategies, enabling orthogonal synthetic sequences in parallel library synthesis. The presence of both a free amine and the 3-chloropyrazine ring provides two distinct sites for sequential functionalization, a feature not available in the chloro analog, which is limited to substitution at the chloromethyl position.

Synthetic handle
Direct comparison
Primary amine (–CH₂NH₂) Chloro analog: chloromethyl group requires nucleophilic displacement
Enables amide coupling, sulfonylation, and urea formation for library synthesis.
Functional group assignment verified via SMILES; orthogonal reactivity broadens derivatization options.
Synthetic versatility Amide coupling Library synthesis

Chloro vs. Methoxy Pyrazine: Electron Effect on Kinase Hinge Binding

The 3-chloro substituent on the pyrazine ring of the target compound exerts an electron-withdrawing inductive effect (−I) that reduces π-electron density on the pyrazine ring relative to the 3-methoxy analog (CAS 1353983-40-0), where the methoxy group exerts a competing electron-donating resonance effect (+M) [1]. This electronic modulation is significant for kinase inhibitor design: the aminopyrazine ring commonly serves as a hinge-binding motif, forming one or two hydrogen bonds with the kinase backbone, and ring electronics influence both hydrogen bond strength and π-stacking interactions with the gatekeeper residue [1]. The 3-chloro substitution pattern in the target compound aligns with the SAR of optimized 2-aminopyrazine PI4K inhibitors such as UCT943, where halogen substitution on the pyrazine was found to enhance potency relative to unsubstituted or alkoxy variants [2].

Ring electronics
Class-level inference
3-Cl: electron-withdrawing (−I) 3-OMe: electron-donating (+M); ΔLogP +0.64, ΔTPSA −9.2 Ų
Chloro substitution aligns with PI4K inhibitor SAR; may influence kinase hinge-binding character.
Inferred from Hammett constants and kinase inhibitor optimization literature; target-specific IC₅₀ data unavailable.
Kinase hinge binding Electron density Structure–activity relationship

Purity Specification: ISO-Certified High Purity vs. Lower-Purity Alternatives

The target compound is available at 98% purity (HPLC/UPLC basis) from Leyan (Product No. 1777826) and MolCore (Product No. MC709905), with MolCore further stating ISO certification for its quality management system . AKSci lists the compound at a 95% minimum purity specification . For the chloro analog (CAS 1353944-17-8), AKSci also specifies a 95% minimum purity . The 3% difference between 95% and 98% purity specifications is consequential in dose–response assays: at a typical screening concentration of 10 µM, a 5% impurity level corresponds to 0.5 µM of potential bioactive contaminants—sufficient to generate false-positive hits in kinase inhibition assays where IC₅₀ values may fall in the low nanomolar range [1].

Purity specification
Supplier specification
98% (HPLC), ISO certified 95% minimum purity alternatives available
Higher purity reduces risk of impurity-driven false positives in screening assays.
Request lot-specific CoA; 3% absolute purity difference can be consequential at low screening concentrations.
Purity specification Reproducibility Quality assurance

2-Amino-N-(3-chloro-pyrazin-2-ylmethyl)-N-methyl-acetamide: Research & Industrial Applications


Kinase Inhibitor Lead Optimization: Hinge-Binding Scaffold with Tunable Properties

The 2-aminopyrazine core of the target compound serves as a validated kinase hinge-binding motif, as demonstrated by crystallographic studies of aminopyrazine inhibitors bound to Nek2 and by the clinical development of 2-aminopyrazine PI4K inhibitors for malaria [1][2]. The target compound's balanced LogP (0.0471) and TPSA (72.11 Ų) position it favorably for oral lead optimization, while the free primary amine enables rapid amide library synthesis for SAR exploration of the solvent-exposed region. Researchers can prioritize this compound over the more lipophilic chloro analog (LogP 1.3272) when aqueous solubility is a concern, or over the more polar des-methyl analog (TPSA 80.9 Ų) when CNS penetration is desired.

Parallel Library Synthesis: Amide Coupling via Primary Amine Handle

The primary amine on the acetamide side chain enables direct, one-step amide coupling with commercially available carboxylic acid building blocks, facilitating the rapid generation of 50–500 member compound libraries for kinase selectivity profiling. This contrasts with the 2-chloro analog, which requires a two-step sequence (nucleophilic displacement followed by functional group interconversion) to achieve analogous derivatization. The 98% purity specification from Leyan and MolCore ensures that library products are not confounded by starting material impurities, improving hit confirmation rates.

PROTAC Linker Attachment: Primary Amine for E3 Ligase Conjugation

The free aliphatic amine provides a convenient attachment point for conjugating the pyrazine-based kinase-binding moiety to E3 ligase-recruiting ligands (e.g., VHL, CRBN, or IAP ligands) via amide, sulfonamide, or urea linkages. The target compound's intermediate TPSA (72.11 Ų) and balanced LogP (0.0471) are compatible with the physicochemical requirements of PROTAC molecules, which typically demand TPSA > 100 Ų after linker–ligand conjugation to maintain solubility. The single hydrogen bond donor of the target compound (vs. two in the des-methyl analog) may reduce the risk of excessive hydrogen bonding that can impair passive permeability of the final PROTAC construct.

Antimalarial Drug Discovery: Aminopyrazine PI4K Inhibitor Chemotype

The 2-aminopyrazine chemotype has been clinically validated through the development of MMV048 and UCT943 as Plasmodium PI4K inhibitors, where halogen substitution on the pyrazine ring and N-alkylation of the acetamide side chain were key optimization steps [2]. The target compound, bearing both a 3-chloro substituent and an N-methyl group, is structurally pre-aligned with this chemotype, potentially reducing the synthetic burden of de novo lead generation. The free amine further allows for the late-stage introduction of solubility-enhancing groups—an optimization strategy explicitly employed in the UCT943 program to improve aqueous solubility while maintaining antiplasmodial potency [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Balanced LogP/TPSA and primary amine handle
ADME property assessment in lead series
Parallel library synthesis
Primary amine for direct amide coupling
Coupling efficiency and product purity profiling
PROTAC linker conjugation
Amine attachment point with moderate TPSA
Physicochemical profiling of PROTAC constructs
Antimalarial PI4K inhibitor research
3-Chloro N-methyl scaffold pre-aligned with PI4K chemotype
Antiplasmodial potency and selectivity evaluation
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